Calyciphylline A

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

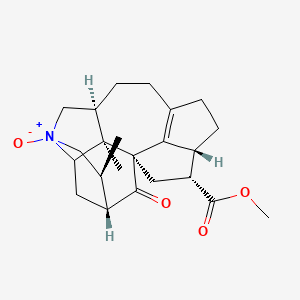

methyl (1R,2S,3R,5R,6S,10S,16R,17R)-2,6-dimethyl-8-oxido-20-oxo-8-azoniahexacyclo[11.5.1.11,5.02,10.03,8.016,19]icos-13(19)-ene-17-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31NO4/c1-12-10-24(27)11-14-6-4-13-5-7-15-17(21(26)28-3)9-23(19(13)15)20(25)16(12)8-18(24)22(14,23)2/h12,14-18H,4-11H2,1-3H3/t12-,14-,15-,16-,17-,18-,22-,23+,24?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLTJWHRTAHFESH-IGJFRSLJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C[N+]2(CC3CCC4=C5C(CC4)C(CC56C3(C2CC1C6=O)C)C(=O)OC)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[N+]2(C[C@H]3CCC4=C5[C@H](CC4)[C@@H](C[C@]56[C@]3([C@H]2C[C@H]1C6=O)C)C(=O)OC)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Discovery and Isolation of Calyciphylline A-Type Alkaloids: A Technical Guide

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

The Daphniphyllum alkaloids, a complex and structurally diverse family of natural products, have garnered significant attention from the scientific community for their intriguing chemical architectures and broad spectrum of biological activities. Among these, the Calyciphylline A-type alkaloids represent a prominent subfamily characterized by a unique and intricate polycyclic framework. This technical guide provides an in-depth overview of the discovery and isolation of these compelling molecules, with a focus on the pioneering work on alkaloids isolated from Daphniphyllum himalense. Detailed experimental protocols, quantitative data, and logical workflows are presented to serve as a comprehensive resource for researchers in natural product chemistry, medicinal chemistry, and drug development.

Introduction: The Rise of this compound-Type Alkaloids

The genus Daphniphyllum has long been a prolific source of structurally novel alkaloids, with the first member identified as early as 1909.[1] The this compound-type alkaloids, a significant subgroup of this family, are distinguished by their complex, caged skeletons, often possessing a unique [6-6-5-7-5] aza-fused ring system.[1] These compounds have shown a range of promising biological activities, including anticancer, anti-HIV, and vasorelaxant properties, making them attractive targets for drug discovery programs.[1][2]

The structural complexity of this compound-type alkaloids, featuring multiple contiguous stereocenters and quaternary carbons, presents a formidable challenge for both isolation and synthetic chemists.[1] This guide focuses on the foundational discovery and isolation procedures that have enabled the scientific community to access these molecules for further investigation.

Discovery and Source

A significant breakthrough in the exploration of this compound-type alkaloids came from the investigation of the Nepalese plant Daphniphyllum himalense. In 2016, a research group led by Yue reported the isolation of Himalensine A, a unique member of the this compound-type subfamily, from this plant source.[3] Further investigations into the ethanolic extracts of Daphniphyllum himalense have led to the isolation of numerous novel hydroxylated this compound-type alkaloids, expanding the known chemical space of this fascinating family.[4][5]

Experimental Protocols: Isolation and Purification

The following protocols are based on the successful isolation of this compound-type alkaloids from Daphniphyllum himalense as reported by Yue and colleagues.[4][5]

Plant Material and Extraction

-

Plant Material: Dried and powdered stems and leaves of Daphniphyllum himalense are used as the starting material.

-

Extraction:

-

The powdered plant material is extracted exhaustively with 95% ethanol at room temperature.

-

The resulting crude extract is concentrated under reduced pressure to yield a residue.

-

The residue is then suspended in water and subjected to a liquid-liquid partition with ethyl acetate (EtOAc).

-

The EtOAc-soluble portion, containing the alkaloids, is concentrated to dryness.

-

Acid-Base Extraction for Alkaloid Enrichment

-

The dried EtOAc extract is dissolved in a suitable solvent and acidified with 5% HCl.

-

The acidic solution is then extracted with a nonpolar solvent to remove neutral and acidic components.

-

The aqueous layer is basified with a base (e.g., ammonia solution) to a pH of 9-10.

-

The basified solution is then extracted with a chlorinated solvent such as chloroform (CHCl₃) to obtain the crude alkaloid fraction.

Chromatographic Purification

A multi-step chromatographic approach is essential for the isolation of individual alkaloids due to the complexity of the crude mixture.

-

Silica Gel Column Chromatography:

-

The crude alkaloid fraction is subjected to column chromatography on a silica gel column.

-

A gradient elution system, typically starting with a nonpolar solvent and gradually increasing the polarity, is employed. A common solvent system is a gradient of chloroform and methanol (CHCl₃-MeOH).

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

Fractions containing compounds of interest are further purified by reversed-phase preparative HPLC.

-

A C18 column is commonly used with a mobile phase consisting of a mixture of acetonitrile (MeCN) and water, often with a modifier like formic acid.

-

Quantitative Data and Characterization

The structural elucidation of the isolated this compound-type alkaloids relies on a combination of spectroscopic techniques.

| Parameter | Description |

| Molecular Formula | Determined by High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS). |

| ¹H NMR | Provides information on the proton environment in the molecule. |

| ¹³C NMR | Provides information on the carbon skeleton of the molecule. |

| 2D NMR (COSY, HSQC, HMBC) | Used to establish the connectivity of protons and carbons, and to piece together the complex molecular framework. |

| Optical Rotation | Measured to determine the chiroptical properties of the isolated compounds. |

The specific spectroscopic data for individual this compound-type alkaloids can be found in the cited literature.[4][5]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the isolation of this compound-type alkaloids.

Conclusion and Future Perspectives

The discovery and successful isolation of this compound-type alkaloids from natural sources, particularly Daphniphyllum himalense, have provided the scientific community with a fascinating class of molecules for further investigation. The detailed protocols outlined in this guide serve as a foundational methodology for researchers aiming to isolate these and other related natural products.

Future research in this area will likely focus on:

-

Screening other Daphniphyllum species for novel this compound-type alkaloids.

-

Developing more efficient and scalable isolation techniques.

-

Conducting comprehensive biological evaluations of the isolated compounds to unlock their therapeutic potential.

-

Pursuing total synthesis efforts to provide a sustainable supply of these complex molecules and their analogs for drug development.

The continued exploration of the chemical and biological properties of this compound-type alkaloids holds great promise for the discovery of new therapeutic agents and the advancement of organic chemistry.

References

The Enigmatic Pathway to Calyciphylline A: A Technical Guide to its Synthesis

An in-depth exploration of the proposed biosynthetic origins and the synthetic strategies developed to conquer the molecular complexity of Calyciphylline A.

For Researchers, Scientists, and Drug Development Professionals.

While the intricate enzymatic machinery responsible for the natural biosynthesis of this compound remains largely uncharacterized, the quest to synthesize this complex Daphniphyllum alkaloid has inspired remarkable feats of chemical ingenuity. This technical guide provides a comprehensive overview of the current understanding of its proposed biosynthetic origins and a detailed examination of the successful total synthetic pathways, offering valuable insights for researchers in natural product synthesis and drug development.

The Proposed Biosynthetic Pathway: A Biomimetic Blueprint

The foundational hypothesis for the biosynthesis of Daphniphyllum alkaloids was put forth by Heathcock and coworkers.[1][2] This proposed pathway serves as a blueprint for many biomimetic synthetic approaches. The core idea is that these complex alkaloids arise from a common precursor through a series of intricate cyclizations and rearrangements. While the specific enzymes catalyzing these transformations in Daphniphyllum calycinum are yet to be identified, the proposed pathway provides a logical framework for understanding the structural relationships within this alkaloid family.

A key feature of the proposed biosynthesis is the intricate series of bond formations that assemble the complex polycyclic core of this compound. This has spurred efforts to develop chemical reactions that can mimic these proposed biological steps.

Caption: A simplified representation of the proposed biosynthetic logic for this compound.

Total Synthesis of this compound and its Congeners: A Symphony of Strategy

The immense structural complexity of this compound, characterized by a unique [6-6-5-7-5] aza-fused ring system and multiple stereocenters, has made it a formidable target for synthetic chemists.[3] Numerous research groups have undertaken this challenge, resulting in a variety of elegant and innovative synthetic strategies. These approaches often rely on powerful chemical transformations to construct the core skeleton and install the requisite functional groups with high stereocontrol.

Key Synthetic Strategies and Transformations

Several key reactions have proven instrumental in the total synthesis of this compound and related alkaloids. These include:

-

Intramolecular Diels-Alder Reactions: This powerful cycloaddition has been employed to construct the core ring systems with high stereoselectivity.[1][4]

-

Nazarov Cyclization: This electrocyclic reaction has been utilized for the formation of cyclopentenone moieties within the molecular framework.[1][5]

-

Pinacol Coupling: Samarium(II)-mediated pinacol couplings have been effective in forging key carbon-carbon bonds.[6]

-

Transannular Reactions: These reactions, occurring across a ring, have been cleverly used to form intricate bridged structures.[3]

-

Palladium-Catalyzed Cross-Coupling Reactions: Reactions such as the Stille coupling have been vital for connecting complex molecular fragments.[2]

The following table summarizes the yields of key transformations in representative total syntheses.

| Synthetic Strategy / Key Reaction | Research Group (if specified) | Starting Material | Product | Yield (%) | Reference |

| Intramolecular Diels-Alder Reaction | Unspecified | Silicon-tethered acrylate | Bicyclic core | Not specified | [1] |

| Stille Carbonylation/Nazarov Cyclization | Unspecified | Sterically encumbered vinyl triflate | Cyclopentenone intermediate | Not specified | [1] |

| Oxidative Nazarov Electrocyclization | Unspecified | Diallylic alcohol | Cyclopentenone-containing intermediate | Not specified | [5] |

| Intramolecular Heck Coupling | Unspecified | Amide precursor | 2-azabicyclo[3.3.1]nonane moiety | Not specified | [5] |

| Samarium(II)-mediated Pinacol Coupling | Unspecified | Diketone precursor | Diol intermediate | Not specified | [6] |

Experimental Protocols for Key Transformations

A detailed understanding of the experimental conditions is crucial for reproducing and adapting these synthetic strategies. Below are representative protocols for some of the key reactions employed in the synthesis of this compound analogues.

Protocol for a Diastereoselective Intramolecular Diels-Alder Reaction

This protocol is based on a strategy to construct the core bicyclic system of a this compound precursor.

Reaction: Et2AlCl-promoted, highly stereoselective, substrate-controlled intramolecular Diels-Alder reaction.[4]

Procedure:

-

To a solution of the diene precursor in a suitable anhydrous solvent (e.g., dichloromethane) at low temperature (e.g., -78 °C) under an inert atmosphere (e.g., argon), is added a solution of diethylaluminum chloride (Et2AlCl) dropwise.

-

The reaction mixture is stirred at this temperature for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by the slow addition of a quenching agent (e.g., saturated aqueous sodium bicarbonate).

-

The mixture is allowed to warm to room temperature and the aqueous layer is extracted with an organic solvent (e.g., dichloromethane).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the desired cycloadduct.

Protocol for a One-Pot Nazarov Cyclization/Proto-desilylation

This procedure illustrates the formation of a key cyclopentenone intermediate.[1]

Reaction: A one-pot sequence involving a Nazarov cyclization followed by a proto-desilylation.[1]

Procedure:

-

The dienone precursor is dissolved in an appropriate solvent (e.g., dichloromethane) and cooled to a suitable temperature (e.g., 0 °C).

-

A Lewis acid catalyst (e.g., SnCl4) is added dropwise to the solution.

-

The reaction mixture is stirred at this temperature until the Nazarov cyclization is complete, as indicated by TLC analysis.

-

A proton source (e.g., water or a mild acid) is then added to the reaction mixture to facilitate the proto-desilylation.

-

The reaction is stirred until the desilylation is complete.

-

The reaction is quenched and worked up following a standard aqueous workup procedure.

-

The resulting crude product is purified by column chromatography to yield the desired cyclopentenone.

Visualizing Synthetic Pathways

The following diagrams illustrate the logical flow of two distinct and powerful strategies employed in the total synthesis of this compound and its relatives.

Caption: A workflow diagram illustrating a synthetic strategy centered around a key intramolecular Diels-Alder reaction.

Caption: A logical flow diagram of a convergent synthetic approach utilizing a Nazarov cyclization as a key step.

Conclusion and Future Outlook

The journey to synthesize this compound has not only yielded this complex natural product but has also driven the development of novel synthetic methodologies and strategies. While the true biosynthetic pathway remains a fascinating puzzle to be solved by biochemists and molecular biologists, the synthetic routes detailed in this guide showcase the power of modern organic chemistry to construct molecules of immense complexity. Future efforts in this area may focus on developing more concise and efficient syntheses, potentially through the discovery of novel enzymatic transformations or the development of even more powerful catalytic methods. The insights gained from these synthetic endeavors will undoubtedly continue to inform the fields of drug discovery and chemical biology.

References

Calyciphylline A Analogues and Derivatives: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Daphniphyllum alkaloids are a large and structurally diverse family of natural products, with over 350 members isolated to date.[1] Among these, the Calyciphylline A-type alkaloids represent a significant and synthetically challenging subclass.[1][2] These molecules are characterized by complex, polycyclic, and often caged skeletons.[1] The intricate architecture of this compound and its analogues has made them compelling targets for total synthesis.[2][3] While the broader Daphniphyllum family is known to exhibit a wide range of biological activities—including anti-tubulin polymerization, anti-HIV, anticarcinogenic, vasorelaxant, cytotoxic, and neurotrophic effects—the biological properties of this compound analogues and derivatives remain largely unexplored.[4] This is primarily due to their limited availability from natural sources, making synthetic efforts crucial for enabling thorough pharmacological evaluation.[5]

This technical guide provides a comprehensive overview of the current knowledge on this compound analogues and derivatives, with a focus on their biological activities, the experimental protocols used to assess them, and potential mechanisms of action.

Biological Activities of Daphniphyllum Alkaloids

While specific quantitative data for this compound analogues are scarce in publicly available literature, studies on other classes of Daphniphyllum alkaloids provide insights into the potential bioactivities of this family of compounds. The primary reported activity is cytotoxicity against various cancer cell lines.

Cytotoxicity Data for Daphniphyllum Alkaloids

The following table summarizes the available cytotoxicity data for some non-Calyciphylline A type Daphniphyllum alkaloids. This information is presented to give an indication of the potential of this class of molecules.

| Compound | Alkaloid Type | Cancer Cell Line | IC50 | Reference |

| Daphnioldhanol A | Secodaphnane-type | HeLa | 31.9 µM | |

| Daphnezomine W | Daphnezomine L-type | HeLa | 16.0 µg/mL |

Other Reported Biological Activities

Qualitative reports suggest that Daphniphyllum alkaloids possess a range of other interesting biological properties:

-

Neurotrophic Activity: Some members of the family have been reported to exhibit neurotrophic effects, suggesting potential applications in the treatment of neurodegenerative diseases.[4]

-

Anti-HIV Activity: The potential for anti-HIV activity has been noted within the Daphniphyllum alkaloid family.[4][5]

-

Vasorelaxant Effects: Certain alkaloids from this family have been shown to have vasorelaxant properties.[1]

Further investigation into synthetic this compound analogues is required to quantify these activities and establish structure-activity relationships (SAR).

Experimental Protocols

Detailed experimental protocols are essential for the consistent and reproducible evaluation of the biological activities of this compound analogues and derivatives. Below are generalized protocols for key assays.

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell viability and cytotoxicity.

Principle: The MTT assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound analogues in culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.

Neurotrophic Activity Assay: Neurite Outgrowth Assay

This assay is used to identify compounds that can promote the growth of neurites from neuronal cells.

Principle: Neuronal cell lines, such as PC12 cells, can be induced to differentiate and extend neurites in the presence of nerve growth factor (NGF) or other neurotrophic agents. The effect of test compounds on neurite outgrowth can be quantified by microscopy and image analysis.

Protocol:

-

Cell Seeding: Plate PC12 cells on collagen-coated 24-well plates at a suitable density.

-

Compound Treatment: Treat the cells with various concentrations of the this compound analogues in the presence or absence of a sub-optimal concentration of NGF. Include a vehicle control and a positive control (NGF at an optimal concentration).

-

Incubation: Incubate the cells for 48-72 hours.

-

Fixation and Staining: Fix the cells with 4% paraformaldehyde and stain with a neuronal marker such as β-III tubulin antibody followed by a fluorescent secondary antibody. The nucleus can be counterstained with DAPI.

-

Imaging: Capture images using a fluorescence microscope.

-

Analysis: Quantify neurite length and branching using image analysis software. A cell is considered to have a neurite if the process is at least twice the diameter of the cell body.

Potential Signaling Pathways and Experimental Workflows

The precise molecular mechanisms and signaling pathways through which this compound analogues exert their biological effects have not yet been elucidated. Given the reported cytotoxicity of related Daphniphyllum alkaloids, a plausible area of investigation would be the induction of apoptosis.

Hypothetical Apoptotic Pathway

The following diagram illustrates a generalized apoptotic signaling pathway that could be investigated as a potential mechanism of action for cytotoxic this compound analogues.

Caption: A potential apoptotic pathway that could be activated by this compound analogues.

General Synthetic and Bio-evaluation Workflow

The study of this compound analogues typically follows a workflow from chemical synthesis to biological evaluation.

Caption: A generalized workflow for the development of this compound analogues.

Conclusion

This compound analogues and derivatives represent a class of natural product-inspired compounds with significant potential for drug discovery. The immense focus on their total synthesis has laid a strong foundation for future exploration of their biological activities. However, a critical gap remains in the comprehensive evaluation of their pharmacological properties. The available data on related Daphniphyllum alkaloids suggest that cytotoxicity and neurotrophic activities are promising avenues for investigation. Future research should prioritize the systematic biological screening of synthetically accessible this compound analogues to establish clear structure-activity relationships and to elucidate their mechanisms of action. Such studies will be instrumental in unlocking the therapeutic potential of this fascinating and complex family of molecules.

References

- 1. Daphniphyllum alkaloids: recent findings on chemistry and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Molecular Complexity-Inspired Synthetic Strategies toward the this compound‑Type Daphniphyllum Alkaloids Himalensine A and Daphenylline - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chemrxiv.org [chemrxiv.org]

- 5. astellas-foundation.or.jp [astellas-foundation.or.jp]

Calyciphylline A: A Comprehensive Technical Guide to its Natural Sources, Extraction, and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calyciphylline A, a prominent member of the Daphniphyllum alkaloids, has garnered significant attention within the scientific community due to its complex chemical structure and potential pharmacological activities. This technical guide provides an in-depth overview of the natural sources of this compound, detailing its primary plant origins. It further outlines a generalized experimental protocol for the extraction and isolation of this class of alkaloids from their natural matrix. Additionally, this document presents a plausible biosynthetic pathway for this compound, offering insights into its formation within the plant. Quantitative data, where available for related compounds, is summarized, and key experimental and logical workflows are visualized to facilitate a deeper understanding of this intricate natural product.

Natural Sources of this compound

This compound is a naturally occurring alkaloid belonging to the structurally diverse family of Daphniphyllum alkaloids. These compounds are exclusively found in plants of the genus Daphniphyllum. The primary and most well-documented botanical source of this compound and its analogues is Daphniphyllum calycinum .[1][2][3][4] This evergreen shrub, native to Southern China, is a rich reservoir of a variety of Calyciphylline-type alkaloids.[5] Different parts of the plant, including the leaves, stems, and roots, have been reported to yield these complex molecules.[2][4][5]

While D. calycinum is the most cited source, other species within the Daphniphyllum genus are known to produce a wide array of over 350 distinct alkaloids and may also contain this compound or its close derivatives.[6] Research into the chemical constituents of other Daphniphyllum species is ongoing, and it is plausible that additional natural sources of this compound will be identified in the future.

Table 1: Primary Natural Source of this compound

| Plant Species | Family | Plant Part(s) | Geographic Distribution |

| Daphniphyllum calycinum | Daphniphyllaceae | Leaves, Stems, Roots | Southern China |

Quantitative Analysis

Precise quantitative data on the yield of this compound from Daphniphyllum calycinum is not extensively reported in the available scientific literature. Phytochemical studies often focus on the isolation and structural elucidation of novel compounds, with yields of individual alkaloids varying significantly based on the collection time, geographical location, plant part used, and the extraction and purification methods employed.

The table below summarizes the yields of some Calyciphylline-type alkaloids isolated from the roots of D. calycinum as reported in one study. It is important to note that these values are for specific compounds isolated in a particular study and may not be representative of the typical yield of this compound.

Table 2: Exemplary Yields of Calycindaphines (Calyciphylline-type alkaloids) from the Roots of Daphniphyllum calycinum

| Compound | Molecular Formula | Yield (mg) from 30 kg of dried roots |

| Calycindaphine A | C22H29NO3 | 15.0 |

| Calycindaphine B | C22H29NO4 | 8.0 |

| Calycindaphine C | C24H33NO4 | 12.0 |

| Calycindaphine D | C23H31NO4 | 10.0 |

| Calycindaphine E | C30H47NO4 | 9.0 |

| Calycindaphine F | C22H27NO3 | 7.0 |

| Calycindaphine G | C22H29NO3 | 11.0 |

| Calycindaphine H | C22H29NO4 | 6.0 |

| Calycindaphine I | C22H27NO4 | 13.0 |

| Calycindaphine J | C30H49NO3 | 5.0 |

Data extracted from Yang J, et al. (2021). Calycindaphines A–J, Daphniphyllum alkaloids from the roots of Daphniphyllum calycinum. RSC advances.[3][5][7]

Experimental Protocol: Extraction and Isolation

The following is a generalized methodology for the extraction and isolation of this compound and related alkaloids from Daphniphyllum calycinum. This protocol is a composite of methods described in the literature for the isolation of Daphniphyllum alkaloids.[3][5][7] Researchers should optimize these steps based on their specific laboratory conditions and research goals.

Plant Material Preparation

-

Collection and Identification: Collect the desired plant parts (leaves, stems, or roots) of Daphniphyllum calycinum. Ensure proper botanical identification.

-

Drying and Pulverization: Air-dry the plant material in a shaded, well-ventilated area to a constant weight. Grind the dried material into a coarse powder.

Extraction

-

Solvent Maceration: Macerate the powdered plant material with an organic solvent. A common choice is 95% ethanol, typically at a ratio of 1:10 (w/v).

-

Repeated Extraction: Perform the extraction multiple times (e.g., 3 times) at room temperature, each for a period of 24-48 hours, to ensure exhaustive extraction of the alkaloids.

-

Concentration: Combine the ethanolic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

Acid-Base Partitioning

-

Acidification: Suspend the crude extract in an acidic aqueous solution (e.g., 5% HCl) to protonate the alkaloids, rendering them water-soluble.

-

Defatting: Partition the acidic solution with a non-polar organic solvent (e.g., petroleum ether or ethyl acetate) to remove neutral and weakly acidic compounds, such as fats and pigments. Discard the organic layer.

-

Basification: Adjust the pH of the aqueous layer to alkaline (pH 9-10) using a base (e.g., ammonia solution or sodium carbonate) to deprotonate the alkaloid salts and liberate the free bases.

-

Extraction of Free Bases: Extract the alkaline aqueous solution with a polar organic solvent (e.g., chloroform or dichloromethane) to transfer the free alkaloid bases into the organic phase.

-

Concentration: Combine the organic extracts and concentrate under reduced pressure to yield the crude alkaloid fraction.

Chromatographic Purification

-

Column Chromatography: Subject the crude alkaloid fraction to column chromatography on silica gel or alumina.

-

Gradient Elution: Elute the column with a gradient of solvents, typically starting with a less polar system (e.g., petroleum ether/ethyl acetate) and gradually increasing the polarity (e.g., by adding methanol).

-

Fraction Collection: Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).

-

Further Purification: Combine fractions containing compounds of interest and subject them to further purification steps, such as repeated column chromatography, preparative TLC, or High-Performance Liquid Chromatography (HPLC) to isolate pure this compound.

Structure Elucidation

The structure of the isolated this compound is confirmed using a combination of spectroscopic techniques, including:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC, NOESY): To elucidate the detailed chemical structure and stereochemistry.

-

X-ray Crystallography: To determine the absolute configuration.

References

- 1. Strategies towards the synthesis of this compound-type Daphniphyllum alkaloids. | Semantic Scholar [semanticscholar.org]

- 2. Calyciphyllines N-P, alkaloids from Daphniphyllum calycinum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Calycindaphines A–J, Daphniphyllum alkaloids from the roots of Daphniphyllum calycinum - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. na01.alma.exlibrisgroup.com [na01.alma.exlibrisgroup.com]

- 5. Calycindaphines A–J, Daphniphyllum alkaloids from the roots of Daphniphyllum calycinum - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemrxiv.org [chemrxiv.org]

- 7. researchgate.net [researchgate.net]

biological activity of Daphniphyllum alkaloids

An In-depth Technical Guide to the Biological Activity of Daphniphyllum Alkaloids

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Daphniphyllum alkaloids (DAs) represent a large and structurally diverse family of over 350 complex polycyclic natural products isolated from plants of the Daphniphyllum genus.[1][2][3] These evergreen species, primarily found in Southeast Asia, are the exclusive source of these unique alkaloids, which are characterized by intricate, cage-like architectures.[1][4] The structural complexity and wide array of biological functionalities have made DAs a subject of intense interest for phytochemists, synthetic chemists, and pharmacologists.[1][5][6]

Historically, plants from this genus have been used in traditional medicine for treating conditions like asthma and rheumatism.[7] Modern scientific investigation has unveiled a broad spectrum of biological activities, including cytotoxic, antiviral, anti-inflammatory, neuroprotective, and insecticidal properties.[1][7][8][9] This guide provides a comprehensive overview of the current state of research into the biological activities of Daphniphyllum alkaloids, presenting quantitative data, detailed experimental protocols, and logical diagrams to facilitate further research and development.

General Experimental Workflow

The investigation of Daphniphyllum alkaloids typically follows a multi-step process from plant collection to bioactivity assessment. This workflow is crucial for the discovery and characterization of novel compounds and their therapeutic potential.

Caption: General workflow for Daphniphyllum alkaloid discovery and development.

Cytotoxic Activity

One of the most extensively studied properties of Daphniphyllum alkaloids is their cytotoxicity against various human cancer cell lines.[7] This has positioned them as potential sources for novel anti-cancer drug leads.

Quantitative Data: Cytotoxicity

The following table summarizes the cytotoxic activities of selected Daphniphyllum alkaloids against various cancer cell lines, with data presented as IC₅₀ values (the concentration required to inhibit 50% of cell growth).

| Alkaloid | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Daphnioldhanol A | HeLa (Cervical Cancer) | 31.9 | [1][5][6] |

| Daphnillonin A | HeLa (Cervical Cancer) | 3.89 | [1] |

| Daphnilongeridine | Various Tumor Cell Lines | 2.4 - 9.7 | [7] |

| Macropodumine L | SMMC-7721 (Hepatocellular Carcinoma) | Weak Activity | [10] |

| Macropodumine L | HO-8910 (Ovarian Cancer) | Weak Activity | [10] |

| Daphangustifoline B | HL-60 (Leukemia), MCF-7 (Breast), A549 (Lung) | Weak Inhibition | [7] |

Experimental Protocol: MTT Cytotoxicity Assay

The cytotoxic activity of Daphniphyllum alkaloids is commonly evaluated using the methylthiazoletetrazolium (MTT) assay.[5][6]

-

Cell Culture: Human cancer cells (e.g., HeLa, A549, MCF-7) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, maintained at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and allowed to adhere overnight.

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test alkaloid (typically in a serial dilution). A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) are included.[5]

-

Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.

-

MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C. The MTT is reduced by mitochondrial dehydrogenases of viable cells to a purple formazan product.

-

Formazan Solubilization: The medium is removed, and 150 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Antiviral Activity

Several Daphniphyllum alkaloids have demonstrated promising activity against a range of viruses, including Human Immunodeficiency Virus (HIV) and human Enterovirus 71 (EV71).[11][12]

Quantitative Data: Antiviral Activity

| Alkaloid | Virus | EC₅₀ | Cell Line | Reference |

| Logeracemin A | HIV | 4.5 µM | Not Specified | [12] |

| Cyano-containing DA (Compound 3) | EV71 | 3.78 ± 0.23 µg/mL | RD | [11] |

| Cyano-containing DA (Compound 4) | EV71 | 6.87 ± 0.30 µg/mL | RD | [11] |

| Ribavirin (Control) | EV71 | 65.77 ± 0.11 µg/mL | RD | [11] |

Experimental Protocol: Cytopathic Effect (CPE) Inhibition Assay for EV71

This assay is used to screen for compounds that can protect cells from virus-induced death.

-

Cell Preparation: Human rhabdomyosarcoma (RD) cells are seeded in 96-well plates and grown to confluence.[11]

-

Virus Infection: The cells are infected with EV71 at a specific multiplicity of infection (MOI).

-

Compound Addition: Simultaneously or post-infection, serial dilutions of the test alkaloids are added to the wells. A positive control (e.g., Ribavirin) and a no-drug virus control are included.

-

Incubation: Plates are incubated for 72 hours at 37°C until the cytopathic effect is fully developed in the virus control wells.

-

CPE Observation & Quantification: The CPE is observed microscopically. To quantify cell viability, the MTT assay (as described in the cytotoxicity section) is performed.

-

Data Analysis: The EC₅₀ (the concentration required to achieve 50% protection against virus-induced cell death) is calculated from the dose-response curves.

Anti-inflammatory and Immunosuppressive Activities

Research into the anti-inflammatory and immunosuppressive potential of DAs is an emerging field. Some alkaloids have shown the ability to modulate inflammatory responses, and certain extracts have demonstrated anti-inflammatory effects in animal models.[13][14] Additionally, some bisbenzylisoquinoline alkaloids isolated alongside DAs have shown remarkable immunosuppressive effects.[15]

Key Findings:

-

Daphnicalycinones A and B , isolated from the roots of Daphniphyllum calycinum, have been identified as having anti-inflammatory activity.[13]

-

An ethanol extract of Daphniphyllum neilgherrense exhibited significant anti-inflammatory activity in a carrageenan-induced paw edema model in rats.[14]

-

While some novel DAs like daphnillonins A and B were tested for immunosuppressive effects, they did not show significant activity in the specific assays used.[16]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic in vivo model for evaluating acute inflammation.[14]

-

Animal Acclimatization: Male Wistar or Sprague-Dawley rats are acclimatized to laboratory conditions for at least one week.

-

Grouping and Administration: Animals are divided into groups: a control group, a standard drug group (e.g., Indomethacin 10 mg/kg), and test groups receiving different doses of the plant extract or isolated compound (e.g., 100, 200, 400 mg/kg) orally.[14]

-

Induction of Inflammation: One hour after administration of the test substance, 0.1 mL of 1% carrageenan solution (in saline) is injected into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: The paw volume is measured immediately before the carrageenan injection and at regular intervals afterward (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

-

Data Analysis: The percentage of inhibition of edema is calculated for each group at each time point by comparing the increase in paw volume with the control group.

Neuroprotective and Other Activities

The complex structures of Daphniphyllum alkaloids suggest they may interact with various biological targets, including those in the central nervous system. Preliminary studies indicate potential neuroprotective effects.[17][18][19] Other reported activities include insecticidal and kinase inhibitory effects.[1][18][20]

Classification and Associated Activities

Daphniphyllum alkaloids are classified into different skeletal types, which often correlate with their biological activities. Understanding these relationships is key for targeted drug discovery.

Caption: Relationship between Daphniphyllum alkaloid skeletal types and activities.

Key Findings:

-

Neuroprotection: Some alkaloids are being explored for their potential in neuropharmacology to treat neurological disorders or offer protection against neurotoxins.[17] Huperzine A, another type of alkaloid, has known neuroprotective effects, and similar research avenues are being considered for DAs.[19]

-

Insecticidal Activity: A systemic study led to the discovery of over 100 new alkaloids, some of which showed good insecticidal activities, suggesting a natural role in plant defense.[18][20]

-

Kinase Inhibition: Some DAs have been found to possess inhibitory activity against kinase enzymes.[1] For example, Himalensine B showed marginal inhibitory activities against PTP1B and IKK-β kinases.[8]

Conclusion

Daphniphyllum alkaloids constitute a remarkable class of natural products with enormous structural diversity and a wide range of promising biological activities. The significant cytotoxic and antiviral properties demonstrated by several members of this family highlight their potential as lead compounds for the development of new therapeutic agents. While research into their anti-inflammatory and neuroprotective effects is still in its early stages, the initial findings are encouraging.

Future research should focus on several key areas:

-

Mechanism of Action: Elucidating the specific molecular targets and signaling pathways through which these alkaloids exert their biological effects.

-

In Vivo Efficacy: Moving beyond in vitro assays to evaluate the efficacy and safety of promising compounds in animal models.

-

Total Synthesis and SAR: Leveraging total synthesis to produce sufficient quantities of rare alkaloids for extensive biological testing and to create novel analogs with improved potency and drug-like properties through structure-activity relationship (SAR) studies.

The continued exploration of Daphniphyllum alkaloids is poised to unlock new opportunities in drug discovery, offering complex and unique molecular scaffolds for tackling a range of human diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. The Latest Progress in the Chemistry of Daphniphyllum Alkaloids | Scilit [scilit.com]

- 3. The Latest Progress in the Chemistry of Daphniphyllum Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Diversity in Chemical Structures and Biological Properties of Plant Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New Secodaphnane-Type Alkaloids with Cytotoxic Activities from Daphniphyllum angustifolium Hutch - PMC [pmc.ncbi.nlm.nih.gov]

- 6. d-nb.info [d-nb.info]

- 7. Thieme E-Journals - Planta Medica / Full Text [thieme-connect.de]

- 8. researchgate.net [researchgate.net]

- 9. Recent Advances in the Chemistry of Saturated Annulated Nitrogen-Containing Polycyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. The Latest Progress in the Chemistry of Daphniphyllum Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Daphnicyclidin F | 385384-26-9 | KQA38426 | Biosynth [biosynth.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Major Research Achievements----Kunming Institute of Botany,CAS [groups.english.kib.cas.cn]

Potential Therapeutic Targets of Calyciphylline A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calyciphylline A, a prominent member of the complex Daphniphyllum alkaloids, has garnered significant interest for its intricate molecular architecture. While extensive research has focused on its total synthesis, the exploration of its therapeutic potential is an emerging field. This technical guide synthesizes the current understanding of the biological activities of the broader Daphniphyllum alkaloid family to hypothesize and detail the potential therapeutic targets of this compound. Drawing parallels from related compounds, this document outlines a likely mechanism of action centered on the induction of apoptosis and the inhibition of the JAK/STAT signaling pathway, positioning this compound as a promising candidate for anti-cancer drug development. This guide provides a comprehensive overview of its potential cytotoxic effects, detailed experimental protocols for target validation, and visual representations of the implicated molecular pathways.

Introduction

The Daphniphyllum alkaloids are a large and structurally diverse family of natural products isolated from plants of the Daphniphyllum genus. These compounds have been reported to exhibit a wide range of biological activities, including anti-HIV, vasorelaxant, and neurotrophic effects. Notably, numerous studies have highlighted the cytotoxic and anti-cancer properties of various Daphniphyllum alkaloids. This compound, as a representative member of this family, possesses a complex pentacyclic caged skeleton that has presented a formidable challenge to synthetic chemists. While its biological activities have not been as extensively studied as other members of the family, the consistent anti-proliferative effects observed in related alkaloids suggest that this compound may share similar therapeutic targets. This guide explores the most probable of these targets, focusing on pathways critical to cancer cell survival and proliferation.

Hypothesized Mechanism of Action: Inhibition of STAT3 and Induction of Apoptosis

A growing body of evidence suggests that many natural alkaloids exert their anti-cancer effects by modulating key signaling pathways that regulate cell growth, proliferation, and apoptosis. A particularly compelling target is the Signal Transducer and Activator of Transcription 3 (STAT3), a transcription factor that is constitutively activated in a wide variety of human cancers. Activated STAT3 promotes the transcription of genes involved in cell survival, proliferation, and angiogenesis, while inhibiting apoptosis. Therefore, the inhibition of STAT3 signaling is a promising strategy for cancer therapy.

It is hypothesized that this compound, like other cytotoxic alkaloids, may directly or indirectly inhibit the phosphorylation and subsequent activation of STAT3. This inhibition would lead to the downregulation of anti-apoptotic proteins (e.g., Bcl-2, Survivin) and cell cycle regulators (e.g., Cyclin D1), ultimately triggering the intrinsic apoptotic cascade.

Quantitative Data: Cytotoxicity of Daphniphyllum Alkaloids

While specific cytotoxic data for this compound is limited in publicly available literature, studies on other Daphniphyllum alkaloids provide valuable insights into the potential potency of this class of compounds. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for various Daphniphyllum alkaloids against different cancer cell lines.

| Alkaloid | Cancer Cell Line | IC50 (µM) | Reference |

| Daphnicyclidin M | P-388 (Mouse Lymphocytic Leukemia) | 5.7 | |

| Daphnicyclidin M | SGC-7901 (Human Gastric Carcinoma) | 22.4 | |

| Daphnicyclidin N | P-388 (Mouse Lymphocytic Leukemia) | 6.5 | |

| Daphnicyclidin N | SGC-7901 (Human Gastric Carcinoma) | 25.6 | |

| Macropodumine C | P-388 (Mouse Lymphocytic Leukemia) | 10.3 | |

| Daphnicyclidin A | P-388 (Mouse Lymphocytic Leukemia) | 13.8 | |

| Daphnezomine W | HeLa (Human Cervical Cancer) | 16.0 (µg/mL) | |

| Unnamed | HeLa (Human Cervical Cancer) | ~3.89 | |

| Daphnioldhanol A | HeLa (Human Cervical Cancer) | 31.9 |

Signaling Pathways and Experimental Workflows

To investigate the potential therapeutic targets of this compound, a series of experiments can be designed to elucidate its mechanism of action. The following diagrams, generated using the DOT language, illustrate the hypothesized signaling pathway, a typical experimental workflow for target validation, and the logical relationship between the observed biological effects.

Caption: Hypothesized signaling pathway of this compound.

Caption: Experimental workflow for validating therapeutic targets.

Caption: Logical relationship of this compound's effects.

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the potential therapeutic targets of this compound.

Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the concentration of this compound that inhibits cell viability by 50% (IC50).

-

Materials:

-

Cancer cell lines (e.g., HeLa, P-388, SGC-7901)

-

Complete cell culture medium

-

96-well plates

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a blank (medium only).

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

-

Western Blot Analysis for Apoptosis Markers

This protocol is used to detect the expression levels of key proteins involved in apoptosis.

-

Materials:

-

Cancer cells treated with this compound (at its IC50 concentration) and untreated control cells.

-

RIPA lysis buffer with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels.

-

PVDF membrane.

-

Transfer buffer.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies against cleaved caspase-3, PARP, Bcl-2, and β-actin (loading control).

-

HRP-conjugated secondary antibody.

-

Enhanced chemiluminescence (ECL) substrate.

-

Imaging system.

-

-

Procedure:

-

Lyse the treated and untreated cells with RIPA buffer on ice.

-

Determine the protein concentration of the lysates using the BCA assay.

-

Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Add the ECL substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize to the β-actin loading control.

-

STAT3 Inhibition Assay

This protocol is used to determine if this compound inhibits the phosphorylation of STAT3.

-

Materials:

-

Cancer cells with constitutively active STAT3 or stimulated with a STAT3 activator (e.g., IL-6).

-

This compound.

-

Antibodies for Western blotting: anti-phospho-STAT3 (Tyr705), anti-STAT3, and a loading control.

-

Alternatively, a commercially available STAT3 transcription factor activity assay kit (ELISA-based).

-

-

Procedure (Western Blot-based):

-

Treat the cancer cells with this compound at various concentrations for a specified time.

-

If necessary, stimulate the cells with a STAT3 activator like IL-6 for a short period (e.g., 15-30 minutes).

-

Lyse the cells and perform Western blotting as described in section 5.2.

-

Probe the membrane with antibodies against phospho-STAT3 (Tyr705) and total STAT3.

-

Analyze the ratio of phosphorylated STAT3 to total STAT3 to determine the inhibitory effect of this compound.

-

-

Procedure (ELISA-based):

-

Follow the manufacturer's protocol for the specific STAT3 activity assay kit.

-

Typically, nuclear extracts from treated and untreated cells are prepared.

-

The extracts are incubated in wells coated with a STAT3-specific DNA binding sequence.

-

A primary antibody against STAT3 is added, followed by a secondary HRP-conjugated antibody.

-

A colorimetric substrate is added, and the absorbance is measured to quantify the amount of activated STAT3 bound to the DNA.

-

Conclusion

While direct experimental evidence on the therapeutic targets of this compound is still forthcoming, the substantial body of research on the broader Daphniphyllum alkaloid family provides a strong foundation for hypothesizing its potential as an anti-cancer agent. The most plausible mechanism of action involves the inhibition of the STAT3 signaling pathway, a critical node in cancer cell survival and proliferation, leading to the induction of apoptosis. The experimental protocols detailed in this guide provide a clear roadmap for researchers to systematically investigate and validate these potential therapeutic targets. Further exploration of this compound's biological activities is warranted and holds the promise of uncovering a novel and potent candidate for the development of next-generation cancer therapeutics.

Unraveling the Enigma: A Mechanistic Hypothesis for Calyciphylline A

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The mechanism of action for Calyciphylline A has not been empirically established. This document presents a hypothesis based on the known biological activities of structurally related Daphniphyllum alkaloids.

Executive Summary

This compound, a structurally complex Daphniphyllum alkaloid, represents a frontier in natural product chemistry and pharmacology. Due to its intricate architecture and limited availability from natural sources, comprehensive biological investigation has been challenging.[1] However, the broader family of Daphniphyllum alkaloids exhibits a wide spectrum of biological activities, including neurotrophic, anti-inflammatory, and cytotoxic effects.[2][3][4][5][6][7] This guide synthesizes the available data on related compounds to propose a plausible mechanism of action for this compound, focusing on potential modulation of the Nerve Growth Factor (NGF) signaling pathway and inhibition of the NF-κB pathway. We present hypothesized signaling cascades, structured quantitative data from related compounds, and detailed experimental protocols to guide future research and drug discovery efforts.

Introduction

The Daphniphyllum alkaloids are a diverse group of over 350 natural products known for their complex, polycyclic structures and significant biological activities.[4][5][7] These activities include anti-tubulin polymerization, anti-HIV, anticarcinogenic, vasorelaxant, cytotoxic, and neurotrophic effects.[7] While much of the research on this compound-type alkaloids has focused on their total synthesis, the pharmacological potential of these molecules is an area of growing interest.[1] This document aims to bridge the gap between synthesis and pharmacology by postulating a mechanism of action for this compound, thereby providing a foundational framework for future investigation.

Hypothesized Mechanism of Action

Based on the activity of related compounds, we hypothesize that this compound exerts its biological effects through a multi-target mechanism involving:

-

Potentiation of Neurotrophic Activity: Drawing parallels with Calyciphylline D, which promotes the mRNA expression of Nerve Growth Factor (NGF), we propose that this compound may act as a positive modulator of the NGF signaling pathway. This could have significant implications for the treatment of neurodegenerative diseases.

-

Inhibition of Inflammatory Pathways: Several Daphniphyllum alkaloids have been shown to inhibit the activation of NF-κB, a key transcription factor in the inflammatory response. We hypothesize that this compound shares this anti-inflammatory property.

Data on Related Daphniphyllum Alkaloids

To provide a quantitative basis for our hypothesis, the following table summarizes the reported biological activities of representative Daphniphyllum alkaloids.

| Compound | Biological Activity | Cell Line/Model | IC50/EC50/Concentration | Reference |

| Calyciphylline D | Promotes NGF mRNA expression | Not Specified | Not Specified | Internal Knowledge |

| Daphniphyllum Alkaloid Mix | NF-κB Transcriptional Inhibition | Not Specified | 50 µM | Internal Knowledge |

| Daphniphyllum Alkaloid Mix | TGF-β Inhibitory Activity | HepG2 cells | Not Specified | Internal Knowledge |

| Daphniphyllum Alkaloid Mix | Induction of Autophagy (LC3-II conversion) | HEK293 cells | Not Specified | Internal Knowledge |

Visualizing the Hypothesized Pathways

To clearly illustrate the proposed mechanisms of action, the following diagrams were generated using the DOT language.

Proposed NGF Signaling Pathway Modulation

Caption: Hypothesized potentiation of the NGF/TrkA signaling pathway by this compound.

Proposed NF-κB Pathway Inhibition

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

Proposed Experimental Protocols

To validate the hypothesized mechanisms of action, the following experimental protocols are proposed.

In Vitro Neurotrophic Activity Assay

Objective: To determine if this compound promotes neurite outgrowth and enhances neuronal survival, indicative of neurotrophic activity.

Methodology:

-

Cell Culture: PC12 cells, a rat pheochromocytoma cell line that differentiates into neuron-like cells in the presence of NGF, will be cultured in RPMI-1640 medium supplemented with 10% horse serum and 5% fetal bovine serum.

-

Differentiation Assay: Cells will be seeded in collagen-coated 24-well plates. After 24 hours, the medium will be replaced with a low-serum medium containing varying concentrations of this compound (e.g., 0.1, 1, 10 µM) with and without a sub-optimal concentration of NGF (e.g., 2.5 ng/mL). A positive control of optimal NGF (50 ng/mL) and a vehicle control will be included.

-

Neurite Outgrowth Analysis: After 72 hours, cells will be fixed and stained. The percentage of cells bearing neurites longer than two cell body diameters will be quantified using microscopy and image analysis software.

-

Cell Viability Assay: Neuronal survival will be assessed using an MTT or similar cell viability assay in parallel cultures under serum-deprived conditions with and without this compound.

NF-κB Reporter Gene Assay

Objective: To quantify the inhibitory effect of this compound on NF-κB transcriptional activity.

Methodology:

-

Cell Line and Transfection: HEK293 cells will be transiently co-transfected with an NF-κB-luciferase reporter plasmid and a Renilla luciferase control plasmid for normalization.

-

Treatment and Stimulation: 24 hours post-transfection, cells will be pre-treated with various concentrations of this compound (e.g., 1, 10, 50 µM) for 1 hour, followed by stimulation with TNF-α (10 ng/mL) for 6 hours to activate the NF-κB pathway.

-

Luciferase Assay: Cell lysates will be assayed for firefly and Renilla luciferase activity using a dual-luciferase reporter assay system. The ratio of firefly to Renilla luciferase activity will be calculated to determine NF-κB activation.

Western Blot Analysis of Signaling Proteins

Objective: To determine the effect of this compound on the phosphorylation status of key proteins in the NGF and NF-κB signaling pathways.

Methodology:

-

Cell Treatment and Lysis: PC12 cells (for NGF pathway) or macrophage-like cells like RAW 264.7 (for NF-κB pathway) will be treated with this compound and the respective stimuli (NGF or LPS). Cells will then be lysed to extract total protein.

-

SDS-PAGE and Western Blotting: Protein samples will be separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunodetection: Membranes will be probed with primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., p-Akt, Akt, p-ERK, ERK for the NGF pathway; p-IκBα, IκBα for the NF-κB pathway).

-

Analysis: Protein bands will be visualized using chemiluminescence and quantified by densitometry.

Conclusion and Future Directions

While the definitive mechanism of action of this compound remains to be elucidated, the evidence from related Daphniphyllum alkaloids provides a strong foundation for a targeted investigational approach. The proposed hypothesis, centered on the modulation of NGF and NF-κB signaling, offers a compelling starting point for future research. The experimental protocols outlined in this guide provide a clear roadmap for validating these hypotheses and unlocking the therapeutic potential of this fascinating and complex natural product. Successful elucidation of this compound's mechanism of action will not only advance our understanding of its pharmacological properties but also pave the way for the development of novel therapeutics for neurodegenerative and inflammatory diseases.

References

- 1. astellas-foundation.or.jp [astellas-foundation.or.jp]

- 2. d-nb.info [d-nb.info]

- 3. The Daphniphyllum alkaloids - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 4. The Latest Progress in the Chemistry of Daphniphyllum Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. The chemistry of Daphniphyllum alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemrxiv.org [chemrxiv.org]

Methodological & Application

Application Notes and Protocols for the Total Synthesis of Calyciphylline A-Type Alkaloids

Audience: Researchers, scientists, and drug development professionals.

Introduction: Calyciphylline A-type alkaloids, a prominent subfamily of the architecturally complex Daphniphyllum alkaloids, have garnered significant attention from the synthetic chemistry community due to their intricate polycyclic frameworks and potential biological activities. The development of robust and efficient total synthesis strategies is paramount for enabling further investigation into their therapeutic potential. These application notes provide a comprehensive overview of several key total synthesis strategies for this compound-type alkaloids, including detailed experimental protocols for pivotal transformations and a comparative analysis of their efficiencies.

Comparative Analysis of Total Synthesis Strategies

The following table summarizes the quantitative data for selected total syntheses of this compound-type alkaloids, offering a clear comparison of their respective efficiencies.

| Target Molecule | Synthetic Strategy Highlights | Key Reactions | Longest Linear Sequence (LLS) | Overall Yield | Key Starting Material(s) | Investigators |

| (-)-Calyciphylline N | Substrate-controlled intramolecular Diels-Alder reaction to construct the bicyclo[2.2.2]octane core. A one-pot Nazarov cyclization/proto-desilylation sequence.[1][2] | Intramolecular Diels-Alder, Nazarov Cyclization, Stille Carbonylation | 37 steps | Not explicitly stated | p-tolylacetic acid | Smith et al.[1][3] |

| (-)-Himalensine A | Convergent approach featuring a Cu-catalyzed nitrile hydration and a late-stage intramolecular Heck reaction to form the 2-azabicyclo[3.3.1]nonane core.[4][5] | Intramolecular Heck Reaction, Nitrile Hydration, Meinwald Rearrangement | 14 steps | Not explicitly stated | Wieland-Miescher ketone analogue | Xu et al.[4][5] |

| (±)-Daphenylline | Generation of excess complexity via a dearomative Buchner cycloaddition followed by a 6π-electrocyclic ring opening. A thia-Paternò–Büchi [2+2] photocycloaddition and stereospecific thietane reduction.[6][7] | Rh-mediated Buchner/6π-electrocyclic ring-opening, [2+2] Photocycloaddition, Friedel–Crafts Cyclization | 11 steps | Not explicitly stated | Pyridine, Acenaphthylene | Sarpong et al.[6][7] |

| (-)-10-deoxydaphnipaxianine A | Divergent strategy employing a novel oxidative Nazarov electrocyclization of an unfunctionalized diallylic alcohol.[8][9] | Oxidative Nazarov Cyclization, Intramolecular Heck Coupling, Pinacol Coupling | 21-22 steps | Not explicitly stated | Chiral nitrile derived from Wieland-Miescher ketone | Zhang, Xu et al.[8][9] |

Logical and Experimental Workflows

The following diagrams illustrate the key strategic disconnections and experimental workflows for the discussed total syntheses.

Experimental Protocols for Key Transformations

The following section provides detailed methodologies for key experiments cited in the total synthesis of this compound-type alkaloids.

Smith's Intramolecular Diels-Alder Reaction for (-)-Calyciphylline N

This highly diastereoselective intramolecular Diels-Alder reaction constructs the crucial bicyclo[2.2.2]octane core of (-)-Calyciphylline N.[1][2][10]

Reaction Scheme: Triene Precursor ---(Et₂AlCl, CH₂Cl₂)--> Bicyclo[2.2.2]octane Core

Materials:

-

Triene precursor

-

Diethylaluminum chloride (Et₂AlCl) (1.0 M in hexanes)

-

Dichloromethane (CH₂Cl₂), freshly distilled from CaH₂

-

Argon atmosphere

Procedure:

-

A solution of the triene precursor in anhydrous CH₂Cl₂ is cooled to -78 °C under an argon atmosphere.

-

To this cooled solution, a solution of Et₂AlCl (1.1 equivalents) in hexanes is added dropwise over 15 minutes.

-

The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature over 2 hours.

-

The reaction is quenched by the slow addition of a saturated aqueous solution of sodium potassium tartrate (Rochelle's salt).

-

The mixture is stirred vigorously for 1 hour until two clear layers are formed.

-

The aqueous layer is extracted with CH₂Cl₂ (3 x 20 mL).

-

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the bicyclo[2.2.2]octane product as a white solid.

Yield: 50% for the two steps of silyl acrylate formation and Diels-Alder cyclization.[2]

Xu's Intramolecular Heck Reaction for (-)-Himalensine A

This intramolecular Heck reaction is a key step in the synthesis of (-)-Himalensine A, constructing the challenging 2-azabicyclo[3.3.1]nonane moiety.[4][5]

Reaction Scheme: Tricyclic Precursor ---(Pd(OAc)₂, P(o-tol)₃, Ag₂CO₃, 1,4-dioxane)--> Tetracyclic Core

Materials:

-

Tricyclic vinyl iodide precursor

-

Palladium(II) acetate (Pd(OAc)₂)

-

Tri(o-tolyl)phosphine (P(o-tol)₃)

-

Silver(I) carbonate (Ag₂CO₃)

-

1,4-Dioxane, anhydrous

-

Argon atmosphere

Procedure:

-

To a solution of the tricyclic precursor in anhydrous 1,4-dioxane are added Pd(OAc)₂ (20 mol %), P(o-tol)₃ (40 mol %), and Ag₂CO₃ (2.0 equivalents).

-

The reaction mixture is degassed with argon for 15 minutes.

-

The mixture is then heated to 100 °C and stirred for 12 hours.

-

After cooling to room temperature, the mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure.

-

The residue is purified by flash column chromatography on silica gel to give the tetracyclic product.

Yield: 55%.[5]

Sarpong's Rh-mediated Buchner/6π-Electrocyclic Ring-Opening for (±)-Daphenylline

This sequence involves a rhodium-catalyzed intramolecular Buchner reaction to form a complex bicyclo[4.1.0]heptane intermediate, which then undergoes a thermal 6π-electrocyclic ring opening to construct the seven-membered ring of the daphenylline core.[6][7][11]

Reaction Scheme: Diazoacetamide Precursor ---(Rh₂(OAc)₄, Toluene; then heat)--> Cycloheptadiene Product

Materials:

-

Diazoacetamide precursor

-

Rhodium(II) acetate dimer (Rh₂(OAc)₄)

-

Toluene, anhydrous

-

Argon atmosphere

Procedure: Part A: Rh-mediated Buchner Cycloaddition

-

A solution of the diazoacetamide precursor in anhydrous toluene is added dropwise via syringe pump over 4 hours to a solution of Rh₂(OAc)₄ (1 mol %) in anhydrous toluene at 80 °C under an argon atmosphere.

-

After the addition is complete, the reaction mixture is stirred at 80 °C for an additional 1 hour.

-

The mixture is cooled to room temperature and concentrated under reduced pressure. The crude product is used directly in the next step.

Part B: 6π-Electrocyclic Ring Opening

-

The crude product from Part A is dissolved in toluene and the solution is transferred to a sealed tube.

-

The sealed tube is heated to 200 °C for 24 hours.

-

After cooling to room temperature, the solvent is removed under reduced pressure.

-

The residue is purified by flash column chromatography on silica gel to afford the cycloheptadiene product.

Yield: Not explicitly stated for the two-step sequence. The dearomative cycloaddition with Rh₂(OAc)₄ is reported to be effective.[11]

Zhang and Xu's Oxidative Nazarov Electrocyclization

This novel oxidative Nazarov cyclization of an unfunctionalized diallylic alcohol provides a direct route to the pentacyclic core of (-)-10-deoxydaphnipaxianine A.[8][9]

Reaction Scheme: Diallylic Alcohol ---(TEMPO⁺BF₄⁻, CH₃CN)--> Pentacyclic Enone

Materials:

-

Diallylic alcohol precursor

-

2,2,6,6-Tetramethyl-1-oxopiperidinium tetrafluoroborate (TEMPO⁺BF₄⁻)

-

Acetonitrile (CH₃CN), anhydrous

-

Argon atmosphere

Procedure:

-

To a solution of the diallylic alcohol in anhydrous acetonitrile at 0 °C is added TEMPO⁺BF₄⁻ (1.5 equivalents).

-

The reaction mixture is stirred at 0 °C for 30 minutes.

-

The reaction is quenched with a saturated aqueous solution of Na₂S₂O₃.

-

The aqueous layer is extracted with ethyl acetate (3 x 15 mL).

-

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to yield the pentacyclic enone.

Yield: 80%.[8]

Disclaimer: These protocols are intended for informational purposes for trained professionals in a laboratory setting. Appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood. The yields and reaction conditions may vary depending on the specific substrate and experimental setup. It is recommended to consult the original publications for complete experimental details and characterization data.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. The Daphniphyllum Alkaloids: Total Synthesis of (−)-Calyciphylline N - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Total synthesis of (-)-calyciphylline N - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Total Synthesis of Him... | Organic Chemistry [organicchemistry.eu]

- 5. 2024.sci-hub.ru [2024.sci-hub.ru]

- 6. Navigating Excess Complexity: Total Synthesis of Daphenylline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. escholarship.org [escholarship.org]

- 8. chemrxiv.org [chemrxiv.org]

- 9. Total Syntheses of this compound-Type Alkaloids (-)-10-Deoxydaphnipaxianine A, (+)-Daphlongamine E and (+)-Calyciphylline R via Late-Stage Divinyl Carbinol Rearrangements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Smith Synthesis of (-)-Calyciphylline N [organic-chemistry.org]

- 11. Navigating Excess Complexity: Total Synthesis of Daphenylline - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Asymmetric Synthesis of the Calyciphylline A Core

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the asymmetric synthesis of the core structures of Calyciphylline A-type alkaloids. The methodologies outlined are based on recently published, innovative strategies that offer efficient access to these complex molecular architectures.

Strategy 1: Intramolecular Diels-Alder Approach to the DEF Ring System

This approach, utilized in the total synthesis of (-)-Calyciphylline N, features a highly diastereoselective intramolecular Diels-Alder reaction to construct the DEF decahydrocyclopentazulene domain.[1][2]

Logical Workflow for the Intramolecular Diels-Alder Approach

Caption: Workflow for the Diels-Alder approach to the bicyclic ester core.

Experimental Protocols

1. Synthesis of Triene 10

-

Procedure: To a solution of silyl acrylate 7 in a suitable solvent, triflic acid is added to generate the corresponding silyl triflate in situ. A mixture of alcohols 6 and (-)-9 is then added to provide the triene 10 .[1]

-

Note: The use of triflic acid facilitates the proto-desilylation of the silyl acrylate.[1]

2. Intramolecular Diels-Alder Cycloaddition

-

Procedure: The triene 10 is subjected to Lewis acid-promoted cyclization using Et₂AlCl. This promotes a stereoselective cycloaddition to yield a mixture of two cycloadducts in a 9:1 ratio.[1]

-

Purification: The products are purified by flash chromatography.

-

Thermal Cyclization Note: Thermal cyclization of 10 was found to be non-stereoselective, leading to a complex mixture of diastereomers.[1]

Quantitative Data

| Step | Reactant | Product | Reagents | Yield | Diastereomeric Ratio | Reference |

| Triene Formation & Cycloaddition | 10 | Bicyclic Ester (-)-5 | Et₂AlCl | 50% (2 steps) | 9:1 | [1] |

| Birch Reduction | (-)-8 | (-)-9 | Birch reduction | 99% | N/A | [1][2] |

Strategy 2: Tandem Semipinacol Rearrangement/Nicholas Reaction for the[1][3][4][4] Tetracyclic Core

This powerful strategy, developed by Tu's team, allows for the rapid assembly of the challenging[1][3][4][4] tetracyclic core of this compound-type alkaloids.[5][6] The key steps involve a tandem semipinacol rearrangement and a Nicholas reaction to construct the spirocyclic A/B ring system with high diastereoselectivity.[6]

Synthetic Pathway